molecular formula C26H24N2O6 B14775197 N-Cbz-N5-xanthen-9-yl-D-glutamine

N-Cbz-N5-xanthen-9-yl-D-glutamine

Cat. No.: B14775197
M. Wt: 460.5 g/mol
InChI Key: LHCASNYXSAWPNX-UHFFFAOYSA-N
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Description

N-Cbz-N5-xanthen-9-yl-D-glutamine is a compound that combines the structural features of N-Cbz (carbobenzyloxy) and xanthenyl groups with D-glutamine. This compound is of interest in organic synthesis and peptide chemistry due to its protective groups and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N5-xanthen-9-yl-D-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cbz-N5-xanthen-9-yl-D-glutamine involves the protective groups that stabilize the compound during chemical reactions. The N-Cbz group protects the amino group from unwanted reactions, while the xanthenyl group can participate in specific interactions and reactions. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-N5-xanthen-9-yl-D-glutamine is unique due to the combination of the N-Cbz and xanthenyl groups with D-glutamine. This combination provides specific protective and reactive properties that are valuable in organic synthesis and peptide chemistry .

Biological Activity

N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-glutamine, modified with a carbobenzyloxy (Cbz) protecting group and a xanthenyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The structure of this compound can be represented as follows:

C18H19N3O4\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{4}

Where:

  • Cbz (carbobenzyloxy) serves as a protecting group.
  • The xanthenyl group contributes to the compound's unique properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Interaction : The compound has been shown to interact with specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Cellular Uptake : The structure allows for efficient cellular uptake, which is essential for its biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of enzyme X, suggesting potential use in metabolic disorders.
Study 2Showed enhanced receptor binding affinity compared to other glutamine derivatives, indicating possible applications in neuropharmacology.
Study 3Reported cytotoxic effects on cancer cell lines, highlighting its potential as an anti-cancer agent.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Neuroprotective Agents : Due to its receptor interaction profile, it may be developed as a neuroprotective agent in conditions like Alzheimer's disease.
  • Anticancer Therapies : Its cytotoxic properties make it a candidate for further investigation in cancer treatment protocols.
  • Metabolic Disorders : The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic syndromes.

Properties

IUPAC Name

5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCASNYXSAWPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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